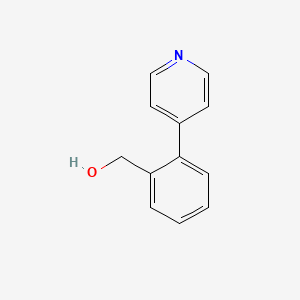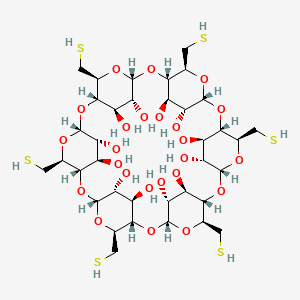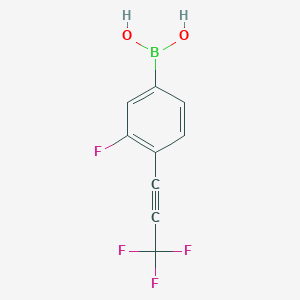![molecular formula C16H10S2 B8099622 5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1,3(10),4(8),6,11,13(17),15-heptaene](/img/structure/B8099622.png)
5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1,3(10),4(8),6,11,13(17),15-heptaene
Übersicht
Beschreibung
4,9-Dihydro-s-indaceno[1,2-b:5,6-b’]dithiophene is an organic compound that has garnered significant interest in the field of organic electronics. This compound is known for its unique structure, which includes two thiophene rings fused with an indacene core. The presence of sp³-hybridized carbon atoms allows for the attachment of functional side chains, enhancing its solubility and making it a versatile building block for various applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,9-Dihydro-s-indaceno[1,2-b:5,6-b’]dithiophene can be synthesized through several methods, with the Stille coupling reaction being one of the most common. This reaction involves the coupling of stannylated thiophene derivatives with dibromoindacene under palladium catalysis . The reaction conditions typically include the use of an inert atmosphere, such as nitrogen or argon, and a temperature range of 80-120°C.
Industrial Production Methods
Industrial production of 4,9-dihydro-s-indaceno[1,2-b:5,6-b’]dithiophene often involves large-scale Stille coupling reactions. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, solvent choice, and catalyst concentration .
Analyse Chemischer Reaktionen
Types of Reactions
4,9-Dihydro-s-indaceno[1,2-b:5,6-b’]dithiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether are employed under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiophene compounds .
Wissenschaftliche Forschungsanwendungen
4,9-Dihydro-s-indaceno[1,2-b:5,6-b’]dithiophene has a wide range of scientific research applications:
Organic Electronics: It is used as a building block for organic solar cells, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Electrochromic Devices: The compound is utilized in electrochromic materials that change color upon the application of voltage, making it suitable for smart windows and electronic displays.
Photovoltaics: It serves as a high-performance material in dye-sensitized solar cells (DSSCs), enhancing the efficiency of light absorption and charge transfer.
Wirkmechanismus
The mechanism by which 4,9-dihydro-s-indaceno[1,2-b:5,6-b’]dithiophene exerts its effects involves its ability to facilitate charge transfer and energy conversion. The presence of conjugated π-systems allows for efficient electron delocalization, which is crucial for its performance in electronic and photovoltaic applications . The molecular targets include the active sites within the organic electronic devices, where the compound interacts with other materials to enhance conductivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4,9,9-Tetraoctyl-s-indaceno[1,2-b5,6-b’]dithiophene: This compound has similar structural features but includes octyl side chains, enhancing its solubility.
Indaceno[2,1-b6,5-b’]dithiophene: Another derivative with a slightly different core structure, used in similar applications.
Uniqueness
4,9-Dihydro-s-indaceno[1,2-b:5,6-b’]dithiophene stands out due to its high optical contrast and reversible color change properties, making it highly suitable for electrochromic applications . Its ability to form high molecular weight polymers with good solubility further distinguishes it from other similar compounds .
Eigenschaften
IUPAC Name |
5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1,3(10),4(8),6,11,13(17),15-heptaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10S2/c1-3-17-15-9(1)5-11-7-14-12(8-13(11)15)6-10-2-4-18-16(10)14/h1-4,7-8H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQQWSXQDWUNDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC4=C(C=C31)C5=C(C4)C=CS5)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-((7AS)-8,8-dimethyl-1,1-dioxidohexahydro-2H-3a,6-methanobenzo[d]isothiazol-7-yl)but-2-en-1-one](/img/structure/B8099571.png)


![(S)-2-((tert-Butoxycarbonyl)amino)-3-(4'-chloro-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B8099584.png)




![[4-(Pentafluoroethoxy)phenyl]boronic acid](/img/structure/B8099627.png)


